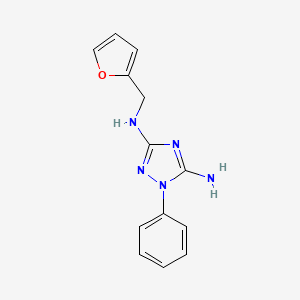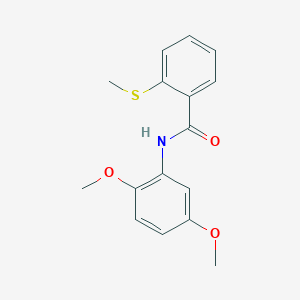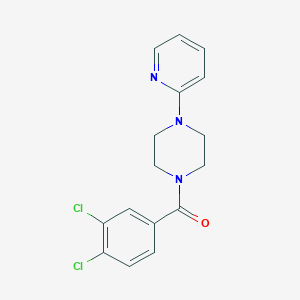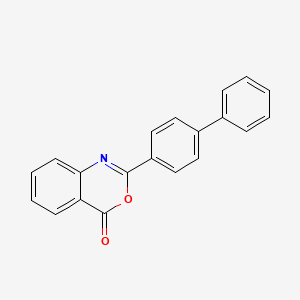
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as FPhT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in key cellular processes, such as DNA replication and protein synthesis. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is its potential as a versatile tool for scientific research in various fields. However, there are also some limitations to the use of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, including further studies on its potential applications as an anticancer, antifungal, and antibacterial agent. Future research may also focus on the development of new synthetic methods for N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and the investigation of its potential use in materials science and other fields. Additionally, further studies may be needed to fully understand the mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and its potential side effects.
Synthesemethoden
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through a multistep process involving the reaction of 2-furylacetonitrile with hydrazine hydrate, followed by the reaction of the resulting intermediate with phenylhydrazine and ammonium acetate. The final product is obtained through recrystallization and purification using various techniques.
Wissenschaftliche Forschungsanwendungen
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has shown promising results as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
3-N-(furan-2-ylmethyl)-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-16-13(15-9-11-7-4-8-19-11)17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUNHHYVGAWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)



![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)